molecular formula C8H6BrF3 B13496393 2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene

2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene

Cat. No.: B13496393
M. Wt: 239.03 g/mol
InChI Key: TWMHQWQIYYEDTD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene is an organic compound characterized by the presence of bromomethyl, difluoromethyl, and fluorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene typically involves the introduction of bromomethyl and difluoromethyl groups onto a fluorobenzene ring. One common method involves the bromination of a suitable precursor, followed by difluoromethylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene involves its interaction with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the difluoromethyl group can influence the compound’s reactivity and stability. These interactions are crucial for the compound’s biological and chemical activities .

Properties

Molecular Formula

C8H6BrF3

Molecular Weight

239.03 g/mol

IUPAC Name

2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene

InChI

InChI=1S/C8H6BrF3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,8H,4H2

InChI Key

TWMHQWQIYYEDTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CBr)C(F)F

Origin of Product

United States

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